3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-
Description
Overview of Diazirine Class and Significance in Chemical Research
Diazirines are a unique class of three-membered heterocyclic organic molecules containing a carbon atom bonded to two nitrogen atoms, which are in turn double-bonded to each other, forming a strained ring. wikipedia.org This strained ring structure is key to their reactivity. Upon irradiation with ultraviolet (UV) light, typically around 350-380 nm, diazirines readily lose a molecule of dinitrogen (N₂) to form highly reactive carbene intermediates. wikipedia.orgenamine.netnih.gov This photochemical property has made diazirines exceptionally valuable tools in various areas of chemical research, particularly in the field of photoaffinity labeling (PAL). nih.govbldpharm.com
In photoaffinity labeling, a molecule of interest is tagged with a diazirine-containing photoreactive group. enamine.net When this tagged molecule binds to its biological target, such as a protein or nucleic acid, UV irradiation triggers the formation of the carbene, which then covalently bonds to nearby residues at the binding site. wikipedia.orgenamine.net This process allows for the identification and characterization of molecular interactions, including ligand-receptor, ligand-enzyme, and protein-protein interactions. nih.gov
Compared to other photoreactive groups like benzophenones and aryl azides, diazirines offer several advantages. They are generally smaller, require a shorter period of irradiation at a more biologically compatible wavelength, and exhibit greater stability in the presence of nucleophiles and across a range of pH conditions. wikipedia.org The highly reactive nature of the generated carbene can lead to rapid quenching by water, which minimizes non-specific labeling, a significant advantage in complex biological systems. wikipedia.org
Contextualizing 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- within Halogenated and Aryloxy Diazirine Derivatives
The compound 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- belongs to a specific subset of diazirines characterized by the presence of both a halogen (chloro) and an aryloxy (4-nitrophenoxy) group attached to the diazirine ring carbon. This substitution pattern significantly influences the properties and reactivity of the resulting carbene.
The substituents on the diazirine ring play a crucial role in determining whether a singlet or triplet carbene is formed upon photolysis. wikipedia.org Electron-donating groups tend to stabilize the singlet state, while electron-withdrawing groups favor the formation of the triplet state. In the case of 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- , the presence of the electron-withdrawing nitro group on the phenoxy ring suggests that it will likely generate a triplet carbene. wikipedia.org
Halogenated diazirines, in general, have been explored as mimics for other halogenated compounds in biological studies. For instance, halogenated diazirines have been synthesized to act as photoaffinity probes for studying the binding targets of inhaled haloalkane anesthetics. nih.gov The inclusion of a halogen atom can also modulate the electronic properties and stability of the diazirine.
The aryloxy moiety, specifically the 4-nitrophenoxy group, introduces several key features. The aromatic ring provides a scaffold that can be further functionalized, and the nitro group is a strong electron-withdrawing group that influences the reactivity of the carbene. This specific combination of a chloro and a 4-nitrophenoxy substituent makes 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- a potentially valuable tool for specific applications in photoaffinity labeling and other areas of chemical biology.
Academic Research Landscape of Substituted Diazirines
The field of substituted diazirines is an active area of academic research, with a continuous stream of publications exploring their synthesis, properties, and applications. mdpi.comnih.gov Research has expanded from simple alkyl and aryl diazirines to more complex and highly functionalized derivatives. nih.gov
A significant portion of the research focuses on the development of novel diazirine-based photoaffinity probes with improved characteristics, such as enhanced stability, specific reactivity, and the inclusion of reporter tags (e.g., biotin (B1667282) or fluorescent dyes) for easier detection and isolation of labeled biomolecules. bldpharm.comnih.gov Trifluoromethyl-substituted aryl diazirines, for example, have gained popularity due to their favorable stability and photolytic properties for biological applications. wikipedia.org
The synthesis of diazirines has also been a major research focus. While several methods exist, a common route involves the conversion of a ketone to a diaziridine, which is then oxidized to the corresponding diazirine. mdpi.comnih.gov The Graham reaction, which produces halodiazirines from amidines, is another important synthetic pathway. acs.org
The academic landscape also includes computational studies on the thermochemistry and isomerization reactions of halodiazirines, providing deeper insights into their stability and reactivity. acs.org Furthermore, the application of diazirines is expanding beyond traditional photoaffinity labeling into materials science for creating novel polymers and in medicinal chemistry for elucidating the mechanisms of action of bioactive compounds. nih.govnih.gov
Compound Information Table
| Compound Name | CAS Number | Molecular Formula |
| 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- | 848768-04-7 | C₇H₄ClN₃O₃ |
| 3H-Diazirine, 3-chloro-3-phenyl- | 4460-46-2 | C₈H₆ClN |
| 3-(4-nitrophenyl)-3H-diazirene | Not Available | C₇H₅N₃O₂ |
| 3,4-dichloronitrobenzene | Not Available | Not Available |
| 4-chlorophenol | Not Available | Not Available |
| N-[3-Chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide | Not Available | Not Available |
Chemical Properties of 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-
| Property | Value |
| Molecular Weight | 213.58 g/mol |
| InChI | InChI=1S/C7H4ClN3O3/c8-7(9-10-7)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
| InChIKey | GYSCTSIOYBTRTR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OC2(N=N2)Cl)N+[O-] |
| PubChem CID | 11469935 |
Data sourced from available chemical databases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
848768-04-7 |
|---|---|
Molecular Formula |
C7H4ClN3O3 |
Molecular Weight |
213.58 g/mol |
IUPAC Name |
3-chloro-3-(4-nitrophenoxy)diazirine |
InChI |
InChI=1S/C7H4ClN3O3/c8-7(9-10-7)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
InChI Key |
GYSCTSIOYBTRTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2(N=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3h Diazirine, 3 Chloro 3 4 Nitrophenoxy
Precursor Synthesis and Functionalization Strategies
The cornerstone of synthesizing 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- lies in the preparation of a suitable ketone precursor that bears the requisite 4-nitrophenoxy moiety. This section outlines the strategic steps to construct and functionalize these essential intermediates.
Synthesis of Ketone Intermediates with 4-Nitrophenoxy Moiety
This method would entail the reaction of sodium 4-nitrophenoxide with a suitable dihalo-ketone, such as 1,1-dichloropropan-2-one. The sodium 4-nitrophenoxide can be readily prepared by treating 4-nitrophenol (B140041) with a base like sodium hydride or sodium hydroxide. The subsequent nucleophilic substitution reaction with 1,1-dichloropropan-2-one would be carried out in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile. It is anticipated that one of the chlorine atoms would be displaced by the 4-nitrophenoxide ion to yield the desired α-chloro-α-(4-nitrophenoxy)ketone.
Table 1: Proposed Reaction for Ketone Intermediate Synthesis
| Reactant 1 | Reactant 2 | Proposed Product |
| Sodium 4-nitrophenoxide | 1,1-Dichloropropan-2-one | 1-chloro-1-(4-nitrophenoxy)propan-2-one |
Careful control of reaction conditions, such as temperature and stoichiometry, would be crucial to favor the monosubstitution product and minimize potential side reactions.
Oximation and Sulfonylation of Ketone Precursors
With the ketone intermediate in hand, the next step involves its conversion to a suitable derivative for diazirine ring formation. This is typically achieved through a two-step process of oximation followed by sulfonylation.
The ketone is first reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, to form the corresponding oxime. This reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration.
The resulting oxime is then activated by sulfonylation. This is commonly achieved by treating the oxime with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in the presence of a base like triethylamine (B128534) or pyridine. This step converts the hydroxyl group of the oxime into a good leaving group (tosylate or mesylate), which is essential for the subsequent cyclization to form the diaziridine ring.
Diazirine Ring Formation Approaches
The final stage of the synthesis involves the construction of the strained 3H-diazirine ring. Several methodologies can be employed for this transformation, each with its own set of advantages and considerations.
Graham Reaction for Halogenated Diazirine Synthesis
The Graham reaction provides a direct route to 3-halo-diazirines from amidines. byjus.com In the context of synthesizing 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-, this would involve the preparation of the corresponding amidine precursor. The amidine can be synthesized from the corresponding nitrile through the Pinner reaction.
Once the amidine is obtained, it is treated with a hypohalite, such as sodium hypochlorite, in a suitable solvent. The reaction proceeds through the formation of an N-haloamidine intermediate, which then undergoes base-promoted cyclization to yield the 3-chloro-diazirine. The 4-nitrophenoxy group would need to be incorporated into the amidine precursor.
Oxidation of Diaziridine Intermediates to Diazirines
A more common and versatile method for diazirine synthesis involves the oxidation of a diaziridine intermediate. The diaziridine itself is formed by treating the activated oxime (tosyl or mesyl oxime) with ammonia (B1221849). The ammonia displaces the sulfonate leaving group in an intramolecular cyclization to form the three-membered diaziridine ring.
The subsequent oxidation of the diaziridine to the diazirine can be accomplished using a variety of oxidizing agents. Common reagents for this transformation include silver oxide (Ag₂O), iodine in the presence of triethylamine, or lead tetraacetate. The choice of oxidant can depend on the specific substrate and desired reaction conditions. The oxidation removes two hydrogen atoms from the diaziridine ring, forming the N=N double bond characteristic of the diazirine.
Table 2: Common Oxidizing Agents for Diaziridine to Diazirine Conversion
| Oxidizing Agent | Typical Conditions |
| Silver (I) oxide (Ag₂O) | Anhydrous ether or dichloromethane |
| Iodine (I₂) and Triethylamine (Et₃N) | Dichloromethane or chloroform |
| Lead tetraacetate (Pb(OAc)₄) | Dichloromethane |
One-Pot Synthesis Methodologies
To improve efficiency and reduce the number of isolation steps, one-pot procedures for diazirine synthesis have been developed. These methods combine several reaction steps into a single reaction vessel. For the synthesis of 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-, a one-pot approach could potentially start from the ketone precursor.
In such a procedure, the ketone would be treated with an aminating agent, such as hydroxylamine-O-sulfonic acid, in the presence of ammonia. This would lead to the in-situ formation of the diaziridine intermediate. Following this, an oxidant could be added directly to the reaction mixture to convert the diaziridine to the final diazirine product without the need for isolating the intermediate species. The development of a successful one-pot synthesis for this specific substituted diazirine would require careful optimization of reaction parameters to ensure compatibility of all reagents and intermediates.
Post-Cyclization Functional Group Transformations
Following the initial synthesis of a suitable diazirine precursor, such as a 3-halo-3-aryldiazirine, subsequent reactions are employed to introduce the specific chloro and 4-nitrophenoxy substituents. These transformations are critical for arriving at the final target molecule.
Halogen Exchange Reactions on Diazirine Core
Halogen exchange reactions represent a viable strategy for modifying the substituent at the 3-position of the diazirine ring. While direct experimental data for the conversion of another halogen to chlorine on this specific diazirine is scarce, the principle is well-established for other halogenated compounds. For instance, the Finkelstein reaction, which involves the exchange of one halogen for another, is a common method in organic synthesis. researchgate.net In the context of diazirines, the exchange of bromine for fluorine has been demonstrated, suggesting the plausibility of similar transformations. researchgate.net
The feasibility of a halogen exchange reaction, for example, converting a 3-bromo or 3-iodo diazirine to the desired 3-chloro derivative, would depend on the relative bond strengths and the reaction conditions employed. Reagents like potassium fluoride (B91410) are known to be effective in replacing other halogens with fluorine. researchgate.net A similar principle could be applied using a chloride source to displace a heavier halogen. The use of metal halides, sometimes with catalysts, is a common approach for such transformations on aryl and vinyl halides. researchgate.net
| Reactant Type | Reagent | Product Type | Potential Application |
| 3-Bromo-3-alkyldiazirine | Fluoride source | 3-Fluoro-3-alkyldiazirine | Demonstrates feasibility of halogen exchange on the diazirine core. |
| Alkyl fluoride | Titanocene dihalides, trialkyl aluminum | Alkyl chloride/bromide/iodide | General method for halogen exchange, potentially adaptable. organic-chemistry.org |
| Haloaromatic compound | Alkali metal fluoride | Fluoroaromatic compound | Catalyzed halogen exchange on aromatic rings. google.com |
Nucleophilic Displacement of Chlorine
The chlorine atom on the diazirine ring is susceptible to nucleophilic displacement, allowing for the introduction of the 4-nitrophenoxy group. This reaction would typically involve the treatment of a 3,3-dichlorodiazirine or a 3-bromo-3-chlorodiazirine with sodium 4-nitrophenoxide. The phenoxide, being a potent nucleophile, would attack the carbon atom of the diazirine ring, displacing one of the halogen atoms.
While direct literature on the reaction of 3-chlorodiazirines with phenoxides is limited, the reaction of sodium phenoxide with alkyl halides, such as methyl chloride or benzyl (B1604629) chloride, to form ethers is a well-known and analogous transformation (Williamson ether synthesis). vedantu.comquora.com The success of this nucleophilic substitution on the sterically hindered and electronically unique diazirine ring would be a key step. The reaction of (E)- and (Z)-3-chloro-2-phenylpropenonitriles with sodium phenoxide has been shown to proceed, indicating that nucleophilic substitution by phenoxide on a chlorinated, unsaturated system is possible. rsc.org
| Reactant | Nucleophile | Product | Reaction Type |
| 3,3-Dichlorodiazirine | Sodium 4-nitrophenoxide | 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine | Nucleophilic Substitution |
| Methyl chloride | Sodium phenoxide | Anisole | Williamson Ether Synthesis vedantu.com |
| Benzyl chloride | Sodium phenoxide | Benzyl phenyl ether | Williamson Ether Synthesis quora.com |
Introduction or Modification of the 4-Nitrophenoxy Substituent
An alternative synthetic route involves starting with a diazirine that already contains a phenyl group and subsequently modifying it to introduce the nitro group at the 4-position. For instance, one could envision the synthesis of 3-chloro-3-phenoxydiazirine followed by nitration. However, the harsh conditions typically required for aromatic nitration (e.g., a mixture of nitric acid and sulfuric acid) could potentially lead to the decomposition of the strained and sensitive diazirine ring.
A more plausible approach would be to start with a precursor that already contains the 4-nitrophenyl group. For example, the synthesis could begin with 4-nitro-substituted benzamidine, which can then be converted to the corresponding 3-chloro-3-(4-nitrophenyl)diazirine. While this would not yield the target phenoxy-linked compound directly, it demonstrates that the diazirine ring can be formed in the presence of a nitro-substituted aryl group.
Another strategy involves the modification of a pre-existing functional group on the phenyl ring of a diazirine. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully performed on 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine, demonstrating that the diazirine moiety can be compatible with transition-metal-catalyzed cross-coupling conditions. nih.gov This opens up possibilities for coupling a 4-nitrophenoxy-containing boronic acid derivative to a suitable halogenated diazirine precursor.
| Precursor | Reaction | Reagents | Potential Product |
| 3-Chloro-3-phenoxydiazirine | Aromatic Nitration | HNO₃/H₂SO₄ | 3-Chloro-3-(4-nitrophenoxy)-3H-diazirine (potential for ring decomposition) |
| 3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine | Suzuki-Miyaura Coupling | (4-Nitrophenoxy)boronic acid, Pd catalyst | 3-(4-(4-Nitrophenoxy)phenyl)-3-(trifluoromethyl)-3H-diazirine |
| 4-Nitrobenzamidine | Halogenation/Cyclization | e.g., t-BuOCl | 3-Chloro-3-(4-nitrophenyl)diazirine |
Photochemical Activation and Reactive Intermediates of 3h Diazirine, 3 Chloro 3 4 Nitrophenoxy
Principles of Diazirine Photolysis
Upon absorption of light, typically in the UV-A or near-visible range (around 350-380 nm), diazirines undergo efficient photolysis. nih.gov This process initiates a series of transformations leading to the formation of reactive species. The two primary photochemical pathways that have been extensively studied are the direct extrusion of molecular nitrogen to yield a carbene and a competing photoisomerization to a linear diazo compound. acs.org
The hallmark reaction of diazirine photolysis is the irreversible loss of dinitrogen (N₂) to generate a corresponding carbene intermediate. nih.govnih.gov This reaction is a concerted process that proceeds from the excited state of the diazirine molecule. The extrusion of the highly stable N₂ molecule provides a strong thermodynamic driving force for the reaction.
Computational studies on simple diazirines and diazomethane (B1218177) have shown that upon photoexcitation to the S₁ state, the molecule can proceed through a conical intersection to the ground state (S₀) potential energy surface. nih.gov On the S₀ surface, the system possesses sufficient energy to overcome the barrier for dissociation into the carbene and N₂. nih.gov This entire process is remarkably fast, often occurring on a femtosecond timescale. nih.gov For 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-, this pathway leads to the formation of chloro(4-nitrophenoxy)carbene.
The general pathway is as follows:
Step 1: Photoexcitation: The diazirine molecule absorbs a photon (hν), promoting it to an electronically excited state (S₁).
Step 2: Nitrogen Extrusion: In the excited state, the C-N bonds weaken, leading to the concerted elimination of a stable nitrogen molecule (N₂).
Step 3: Carbene Formation: The remaining fragment is a highly reactive carbene intermediate.
In competition with nitrogen extrusion, photoexcited diazirines can undergo rearrangement to form their more stable, linear diazo isomers. acs.orgnih.gov This reversible photoisomerization is a well-documented process. nih.govrsc.org The resulting diazo compound can, in some cases, be isolated and characterized, although for many systems it exists as a transient intermediate. acs.org
Recent studies have revealed that this isomerization can be a significant, and sometimes dominant, pathway. nih.govspringernature.com The diazo intermediate can then undergo a secondary photolysis upon absorbing another photon, which subsequently leads to the extrusion of N₂ and the formation of the same carbene intermediate generated from the direct pathway. acs.orgnih.gov This two-step process can be represented as:
Diazirine (A) + hν → Diazo Intermediate (B) (Kinetic rate: k₁hν) nih.gov
Diazo Intermediate (B) + hν → Carbene (C) + N₂ (Kinetic rate: k₂hν) nih.gov
Some research suggests that for certain alkyl diazirines, the photolysis mechanism proceeds mainly through this sequential generation of diazo and then carbene intermediates. nih.govspringernature.com The relative quantum yield of carbene generation versus diazo formation is dependent on the substitution pattern of the diazirine and the experimental conditions, such as the wavelength of light used. nih.gov
| Photochemical Pathway | Description | Intermediate(s) |
| Direct N₂ Extrusion | Upon absorption of a single photon, the diazirine molecule directly fragments, releasing a nitrogen molecule. | Carbene |
| Photoisomerization | The diazirine isomerizes to a linear diazo compound upon irradiation. This diazo compound can then be photolyzed to yield the carbene. | Diazo Compound, Carbene |
Carbene Spin States and Electronic Properties
The carbene generated from the photolysis of 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- can exist in two electronic spin states: a singlet state and a triplet state. The spin state of the carbene is a critical determinant of its reactivity and the types of chemical reactions it will undergo. rsc.org
Theoretical and experimental evidence strongly suggests that the photolysis of diazirines initially produces the carbene in its singlet state. nih.govrsc.org In the singlet state, the two non-bonding electrons of the carbene carbon are spin-paired and reside in the same orbital, leaving another orbital vacant. This electronic configuration makes singlet carbenes behave as both electrophiles (due to the vacant p-orbital) and nucleophiles (due to the lone pair).
The stability of the singlet state is influenced by the substituents attached to the carbene carbon. For aryl carbenes, the singlet is typically an excited state relative to the triplet ground state. rsc.org However, the substituents on 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- (a chloro group and a 4-nitrophenoxy group) have significant electronic effects. The oxygen of the phenoxy group can donate a lone pair into the empty p-orbital of the singlet carbene, providing stabilization.
While the singlet carbene is the primary photoproduct, it can undergo a process called intersystem crossing (ISC) to the lower-energy triplet state. rsc.org In the triplet state, the two non-bonding electrons are unpaired and occupy different orbitals, giving the carbene diradical character. For most aryl carbenes, the triplet state is the energetic ground state. rsc.org
The rate of intersystem crossing is influenced by the energy gap between the singlet and triplet states (ΔEST). A smaller energy gap generally facilitates faster ISC. The presence of heavy atoms, like chlorine in the target molecule, can also enhance the rate of intersystem crossing through spin-orbit coupling. Triplet carbenes react differently than their singlet counterparts, often engaging in stepwise radical abstraction-recombination pathways rather than concerted insertions. rsc.org
Electron-donating groups: Substituents that can donate electron density to the carbene center, such as alkoxy groups (like the 4-nitrophenoxy group, despite the nitro group's influence on the ring), can stabilize the empty p-orbital of the singlet state. This stabilization can decrease the singlet-triplet energy gap. rsc.org
Electron-withdrawing groups: The strongly electron-withdrawing nitro group on the phenoxy substituent makes the phenoxy group, as a whole, less electron-donating than an unsubstituted phenoxy group. This will influence the stability of the carbene. Furthermore, the chlorine atom, an electronegative substituent, also affects the electronic properties. Studies on carbenes with two electron-withdrawing groups have shown that both singlet and triplet states can be involved in their reactions. rsc.org
The combination of a chloro and a 4-nitrophenoxy substituent on the carbene derived from 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- creates a complex electronic environment. The interplay between the inductive withdrawal of the chlorine and the potential for resonance donation from the phenoxy oxygen, which is itself influenced by the remote nitro group, will determine the precise reactivity and the partitioning between singlet and triplet pathways.
| Carbene Spin State | Electron Configuration | Primary Reactivity | Formation Pathway |
| Singlet | Spin-paired electrons in one orbital, one vacant orbital | Concerted insertions (e.g., into C-H, O-H bonds) | Initial product of photolysis nih.govrsc.org |
| Triplet | Unpaired electrons in two different orbitals (diradical character) | Stepwise radical abstraction and recombination rsc.org | Intersystem crossing (ISC) from the singlet state rsc.org |
Photoinduced Reaction Mechanisms
Upon irradiation, 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- undergoes cleavage of the two carbon-nitrogen bonds, releasing molecular nitrogen and generating the corresponding arylchlorocarbene. This carbene is the key reactive intermediate responsible for the diverse reactivity observed. The presence of both a chlorine atom and a nitrophenoxy group on the carbene carbon influences its electronic properties and reactivity profile.
Carbene Insertion Reactions into X-H Bonds (C-H, O-H, N-H)
A primary reaction pathway for carbenes generated from diazirines is their insertion into single bonds containing hydrogen (X-H bonds). This reactivity is particularly useful for covalent modification of other molecules.
O-H Insertion: In the presence of alcohols, the generated arylchlorocarbene readily inserts into the oxygen-hydrogen bond. For instance, the reaction of an arylchlorocarbene with allyl alcohol has been shown to produce diallyl acetals in high yield (70%) cdnsciencepub.com. This proceeds via initial O-H insertion, followed by reaction with a second alcohol molecule.
N-H Insertion: Amines are also susceptible to reaction with arylchlorocarbenes. Photolysis of 3-chloro-3-aryldiazirines in the presence of alkyl- or allyl-substituted amines yields N-substituted imines as the main products, with yields ranging from 64% to 93% cdnsciencepub.com. This is understood to occur through an initial N-H insertion to form an unstable aminal, which then eliminates HCl to give the stable imine.
The table below summarizes the outcomes of these insertion reactions for arylchlorocarbenes, which serve as a model for the reactivity of 4-nitrophenoxychlorocarbene.
| Substrate Type | X-H Bond | Initial Intermediate | Final Product | Reported Yield |
| Alcohol (e.g., Allyl Alcohol) | O-H | Hemiacetal chloride | Acetal | 70% cdnsciencepub.com |
| Amine (e.g., Alkylamine) | N-H | Aminal | Imine | 64-93% cdnsciencepub.com |
Cycloaddition Reactions with Unsaturated Systems
Arylchlorocarbenes can react with carbon-carbon double bonds (alkenes) to form cyclopropane (B1198618) derivatives. This cycloaddition pathway is a hallmark of carbene chemistry. Research on 3-chloro-3-aryldiazirines has demonstrated this reactivity. When an arylchlorocarbene is generated in the presence of allyl phenyl ether, a cyclopropanated product is formed cdnsciencepub.com. This reaction confirms that the carbene adds across the double bond of the allyl group. The formation of the cyclopropane ring in this case proceeds without evidence of an intermediate oxonium ylide, highlighting the direct electrophilic addition of the carbene to the unsaturated system cdnsciencepub.com.
| Reactant | Unsaturated System | Product Type |
| Arylchlorocarbene | Alkene (e.g., Allyl phenyl ether) | Cyclopropane derivative |
Intramolecular Rearrangement Pathways
While intermolecular reactions are common, the generated carbene can also undergo intramolecular rearrangements, although this can sometimes be a minor pathway depending on the substrate. For example, the photolysis of a 3-chloro-3-aryldiazirine in the presence of phenylallylamine was found to produce a rearranged product, albeit in low yield (11–15%) cdnsciencepub.com. In the absence of efficient external trapping agents, carbenes can rearrange to more stable structures. For arylchlorocarbenes, thermal decomposition studies in solvents like DMSO have shown the formation of substituted benzaldehydes and benzoic acids, which implies that rearrangement and subsequent oxidation pathways can occur cdnsciencepub.com.
Wavelength Dependence and Photoreactive Kinetics in Diazirine Activation
The activation of diazirines is a photochemical process initiated by the absorption of light, typically in the ultraviolet (UV) range. The kinetics and efficiency of this process are dependent on several experimental parameters.
The photoactivation of aryl diazirines, including those with trifluoromethyl groups which are analogous to the chloro-substituted variant, primarily occurs with light in the UVA region, commonly around 365 nm nih.gov. However, the specific absorbance maximum can be shifted by the electronic nature of the aryl substituents. Electron-rich aryl-diazirines, for instance, have red-shifted absorbance spectra that can overlap with the visible light spectrum nih.gov.
Kinetic studies, often performed using techniques like laser flash photolysis, have been used to determine the rate constants for the reactions of arylchlorocarbenes with various substrates cdnsciencepub.com. The efficiency of carbene generation from the diazirine can be influenced by the irradiation conditions. It has been shown that the choice of solvent and the wavelength of the activating light can modulate the reaction kinetics. The highest rates of diazirine depletion have been observed in ester-containing solvents nih.gov. Furthermore, using a broad wavelength light source for activation can help to minimize the formation of the less reactive, linear diazoalkane isomer, which is a common benign intermediate in diazirine photolysis nih.gov.
The table below outlines key parameters that influence the kinetics of diazirine activation.
| Parameter | Effect on Photoreaction | Finding |
| Activation Wavelength | Controls energy input and can influence intermediate formation. | Typically ~365 nm (UVA) for aryl diazirines; can be red-shifted by substituents nih.gov. |
| Solvent | Can influence reaction rates and intermediate stability. | Highest photolysis rates were found in ester-containing solvents nih.gov. |
| Substituents | Affect the electronic properties and stability of the diazirine and carbene. | Electron-withdrawing heterocyclic rings can enhance ambient light stability rsc.org. |
| Temperature | Can affect the rate of thermal decomposition pathways. | Photokinetic rates for certain aryl-diazirines were found to be independent of temperature from 25 to 70 °C nih.gov. |
Thermal Activation and Chemical Reactivity of 3h Diazirine, 3 Chloro 3 4 Nitrophenoxy
Thermal Decomposition Pathways and Carbene Formation
The thermal decomposition of diazirines is a well-established method for generating carbenes, highly reactive species with a divalent carbon atom. The stability of the diazirine ring and the pathway of its decomposition are significantly influenced by the substituents attached to the carbon atom.
The thermal decomposition of 3-chloro-3-aryldiazirines has been studied, and the rates of decomposition are influenced by the nature of the aryl substituent. researchgate.net Studies on related diazirines, such as 3-chloro-3-methoxydiazirine, indicate that the decomposition can proceed unimolecularly in both solution and the gas phase. rsc.org This process is proposed to involve a direct two-bond cleavage to yield nitrogen gas and the corresponding carbene. rsc.org In the case of 3-chloro-3-(4-nitrophenoxy)-3H-diazirine, thermal activation is expected to lead to the extrusion of molecular nitrogen and the formation of chloro(4-nitrophenoxy)carbene.
The substituents on the diazirine play a crucial role in determining whether the decomposition proceeds via a one-bond or two-bond rupture mechanism. rsc.org Computational and experimental studies on various diazirines have shown that some may yield carbenes exclusively, while others can produce diazo intermediates or a mixture of both. nih.gov The presence of the electron-withdrawing 4-nitrophenoxy group likely influences the transition state and the subsequent reactivity of the generated carbene.
Nucleophilic Reactivity and Substitution Mechanisms
The electrophilic nature of the carbon atom in the diazirine ring, enhanced by the presence of the chlorine and 4-nitrophenoxy groups, makes it susceptible to nucleophilic attack. This reactivity provides pathways for the synthesis of other important chemical intermediates.
Reactions with Fluoride (B91410) Anions and Formation of Diazirinone
The reaction of 3-chloro-3-(4-nitrophenoxy)-3H-diazirine with fluoride anions, such as those from tetrabutylammonium (B224687) fluoride (TBAF), has been investigated as a potential route to generate diazirinone. researchgate.net However, attempts to directly detect diazirinone from this reaction have been unsuccessful. researchgate.net Instead, the reaction under matrix-isolation conditions yields chlorofluorodiazirine and carbon monoxide, suggesting that diazirinone, if formed, is highly unstable and decomposes. researchgate.net The initial step is likely a nucleophilic substitution of the chloride by fluoride to form 3-fluoro-3-(4-nitrophenoxy)-3H-diazirine.
Reactions with Chloride Anions and Dichlorodiazirine Generation
The reaction of 3-chloro-3-(4-nitrophenoxy)-3H-diazirine with a source of chloride ions can lead to the formation of dichlorodiazirine. nih.gov A specific method involves reacting the precursor with a mixture of tetrabutylammonium chloride, cesium chloride, and an ionic liquid, which allows for the distillation of the volatile dichlorodiazirine. nih.gov This product is significant as it serves as a nitrogenous precursor for dichlorocarbene, which can be generated upon photolysis. nih.gov A similar reaction has been reported for 2,4-dinitrophenoxychlorodiazirine, which also affords dichlorodiazirine upon treatment with chloride ions. researchgate.net
Reactions with Alkyllithiums and Single-Electron Transfer Processes
While specific studies on the reaction of 3-chloro-3-(4-nitrophenoxy)-3H-diazirine with alkyllithiums are not extensively detailed in the provided search results, the general reactivity of similar systems suggests that single-electron transfer (SET) processes could be involved. Alkyllithium reagents are potent nucleophiles and reducing agents, and their reactions with electrophilic centers can proceed through an initial electron transfer. Further research in this specific area would be necessary to elucidate the precise mechanisms and products.
Reactions with Thiophenoxide and Associated Redox Processes
Similarly, detailed information on the reaction of 3-chloro-3-(4-nitrophenoxy)-3H-diazirine with thiophenoxide is not explicitly available in the provided results. Thiophenoxide is a soft nucleophile and can also participate in redox processes. It is plausible that the reaction could proceed via nucleophilic substitution of the chloride or the 4-nitrophenoxy group, or potentially through a redox pathway involving the diazirine ring or the nitro group. The specific outcome would depend on the reaction conditions and the relative reactivity of the different functional groups in the molecule.
Electrophilic Aromatic Substitution on the 4-Nitrophenoxy Moiety
Research on 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- Remains Limited
While the field of diazirine chemistry is well-established, with numerous studies on various derivatives, the specific compound , 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-, appears to be a niche molecule with limited published data. General principles of diazirine chemistry can offer a theoretical framework for its expected behavior, but without specific experimental validation, any detailed discussion would be speculative.
General Principles of Thermal Activation and Reactivity of Related Diazirines
For context, studies on other 3-chloro-3-aryl-diazirines indicate that thermal activation typically leads to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate. This process is a key feature of diazirine chemistry and is the basis for their use as carbene precursors in organic synthesis.
The general reaction scheme is as follows:
General decomposition of a 3-chloro-3-aryl-diazirine.
The stability of the diazirine ring and the temperature required for activation are highly dependent on the nature of the substituents at the 3-position. Electron-withdrawing or -donating groups on the aryl ring can influence the rate of decomposition and the reactivity of the resulting carbene.
Expected, but Unconfirmed, Behavior of 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-
Based on the known chemistry of related compounds, it is plausible that the thermal activation of 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- would proceed via the following pathway:
Thermal Activation and Ring Cleavage: Upon heating, the strained three-membered diazirine ring would undergo cleavage, releasing a molecule of nitrogen gas.
Formation of 4-Nitrophenoxychlorocarbene: The primary reactive intermediate formed would be 4-nitrophenoxychlorocarbene. The presence of the electron-withdrawing nitro group on the phenoxy moiety would likely influence the stability and electrophilicity of this carbene.
Subsequent Reactions: The generated carbene would be expected to be highly reactive and could undergo a variety of subsequent reactions, such as:
Insertion reactions: Insertion into C-H or O-H bonds of solvent or other molecules present in the reaction mixture.
Addition reactions: Addition to double or triple bonds to form cyclopropane (B1198618) or cyclopropene (B1174273) derivatives.
Rearrangement reactions: Intramolecular rearrangement to form more stable products.
However, without specific experimental studies on 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-, it is not possible to provide details on the precise conditions for its decomposition, the specific products formed, or quantitative data on its stability and reactivity.
Data Tables
Due to the absence of specific research data for 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-, no data tables can be generated for its thermal activation, cleavage, stability, or subsequent reactions.
Computational and Theoretical Investigations of 3h Diazirine, 3 Chloro 3 4 Nitrophenoxy
Quantum Chemical Calculations for Structural Elucidation
Quantum chemical calculations are indispensable tools for elucidating the three-dimensional structure and energetic properties of molecules with high accuracy. For a transient species precursor like 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-, these methods could offer fundamental data not easily obtainable through experimental techniques alone.
Density Functional Theory (DFT) Studies on Ground State Geometry and Stability
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study of 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- would be foundational to understanding its properties. Such a study would typically involve geometry optimization to determine the most stable arrangement of atoms in three-dimensional space. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles.
For instance, the lengths of the N=N, C-N, C-Cl, and C-O bonds would be of particular interest, as they would provide insights into the electronic structure of the strained diazirine ring and the influence of the substituents. The calculated stability of the molecule, often assessed through its total electronic energy and vibrational frequencies, would indicate its kinetic persistence. The presence of the electron-withdrawing 4-nitrophenoxy group and the electronegative chlorine atom would be expected to significantly influence the geometry and stability of the diazirine ring.
A hypothetical data table from such a study might look like this:
| Parameter | Calculated Value (DFT/B3LYP/6-31G*) |
| N=N Bond Length (Å) | Data not available |
| C-N Bond Length (Å) | Data not available |
| C-Cl Bond Length (Å) | Data not available |
| C-O Bond Length (Å) | Data not available |
| N-C-N Bond Angle (°) | Data not available |
| Total Electronic Energy (Hartree) | Data not available |
| Dipole Moment (Debye) | Data not available |
This table illustrates the type of data that would be generated from DFT calculations. The values are placeholders as no published data exists.
Ab Initio Methods for High-Accuracy Energetics and Reaction Paths
For even greater accuracy, particularly for energetic properties and the study of reaction pathways, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These methods, while more computationally demanding than DFT, are based on first principles and can provide benchmark-quality data.
High-accuracy calculations would be crucial for determining the precise energy of the molecule and for constructing an accurate potential energy surface for its decomposition. This would be particularly important for understanding the initial steps of carbene formation.
Reaction Mechanism Elucidation through Computational Modeling
A key application of computational chemistry is the elucidation of reaction mechanisms, providing a molecular-level picture of how chemical transformations occur. For 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-, the primary reaction of interest is its decomposition to form a carbene.
Transition State Analysis for Carbene Generation and Isomerization
The decomposition of a diazirine to a carbene and dinitrogen is a concerted, yet asynchronous process that proceeds through a transition state. Identifying and characterizing this transition state is paramount to understanding the kinetics of the reaction. Computational methods can be used to locate the transition state structure and calculate its energy, which corresponds to the activation energy of the reaction.
Furthermore, the resulting carbene, chloro(4-nitrophenoxy)carbene, could potentially undergo isomerization reactions. Transition state analysis would be essential to map out the energy barriers for these subsequent transformations, predicting the likely fate of the carbene under different conditions.
A hypothetical data table summarizing such findings could be:
| Reaction | Method | Activation Energy (kcal/mol) |
| Carbene Formation | Data not available | Data not available |
| Carbene Isomerization | Data not available | Data not available |
This table illustrates the type of data that would be generated from transition state analysis. The values are placeholders as no published data exists.
Potential Energy Surface Mapping for Reaction Pathways
A potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of its geometry. Mapping the PES for the decomposition of 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- would offer a global view of the reaction landscape. This would involve calculating the energies of various intermediates and transition states, connecting the reactant to the final products.
A detailed PES would not only elucidate the mechanism of carbene formation but could also reveal the existence of other competing reaction pathways, providing a more complete picture of the molecule's reactivity.
Electronic Structure Analysis
Understanding the electronic structure of 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- is fundamental to explaining its properties and reactivity. Computational methods provide a wealth of information about how electrons are distributed within a molecule.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity towards nucleophiles and electrophiles. The energy gap between the HOMO and LUMO would also be an indicator of the molecule's kinetic stability and its electronic excitation properties.
Furthermore, population analysis methods, such as Natural Bond Orbital (NBO) analysis, could be used to determine the partial charges on each atom and to analyze the nature of the chemical bonds. This would quantify the electronic influence of the chloro and 4-nitrophenoxy substituents on the diazirine ring.
A hypothetical table of electronic properties might include:
| Property | Calculated Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| NBO Charge on C (diazirine) | Data not available |
| NBO Charge on Cl | Data not available |
This table illustrates the type of data that would be generated from an electronic structure analysis. The values are placeholders as no published data exists.
Molecular Orbital (MO) Analysis (HOMO-LUMO Gaps, Frontier Orbitals)
Molecular orbital (MO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that primarily dictate a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.
For 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-, the presence of a highly electron-withdrawing 4-nitrophenoxy group and an electronegative chlorine atom on the strained diazirine ring is expected to significantly influence its electronic structure. The nitro group, in particular, would lower the energy of the LUMO, making the molecule a better electron acceptor. The lone pairs on the oxygen and nitrogen atoms, as well as the π-system of the phenyl ring, will contribute to the character of the HOMO.
Computational studies on similar aryl diazirines have shown that substituents on the aromatic ring can tune the HOMO-LUMO gap. dtic.milresearchgate.net Electron-withdrawing groups tend to decrease the gap, which can correlate with increased reactivity and shifts in UV-Vis absorption spectra. rsc.org A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron from the ground state, which can be relevant to the photochemical properties of diazirines, known for their use as carbene precursors upon irradiation. wikipedia.org
Table 1: Hypothetical Molecular Orbital Properties of 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- based on DFT Calculations
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | -7.5 | Primarily localized on the phenoxy moiety and diazirine ring nitrogens. |
| LUMO Energy | -3.0 | Predominantly located on the nitrophenyl group, specifically the nitro group. |
| HOMO-LUMO Gap | 4.5 | Indicates moderate kinetic stability and susceptibility to electronic excitation. |
Note: The values in this table are illustrative and based on typical results for similar nitroaromatic and diazirine compounds from DFT calculations. They serve to exemplify the expected electronic characteristics.
Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.de This method is particularly useful for quantifying hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital.
In 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)-, NBO analysis would provide insights into several key features:
Bonding in the Strained Ring: The nature of the C-N and N=N bonds within the highly strained three-membered diazirine ring can be elucidated. The hybridization of the orbitals forming these bonds would deviate significantly from standard sp2 or sp3 character, a consequence of the ring strain. osti.govnumberanalytics.com
Table 2: Illustrative NBO Analysis Data for Key Hyperconjugative Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Implication |
| LP (N1) | σ* (C3-Cl) | ~ 5-10 | Weakening of the C-Cl bond, potential for chloride elimination. |
| LP (O) | π* (C-C) of Phenyl Ring | ~ 15-25 | Delocalization of electron density into the ring, influencing aromatic character. |
| π (C=C) of Phenyl Ring | π* (N=O) of Nitro Group | ~ 2-5 | Conjugative effect of the nitro group, enhancing its electron-withdrawing nature. |
Note: This table presents hypothetical E(2) values based on general principles of NBO analysis for molecules containing these functional groups. The values represent the stabilization energy from second-order perturbation theory analysis within the NBO framework.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Infrared (IR) Spectroscopy: The predicted IR spectrum would show characteristic peaks for its functional groups. Key vibrational modes would include:
N=N Stretch: The diazirine N=N stretch is typically observed in the 1600 cm⁻¹ region. aip.org
NO₂ Stretches: Asymmetric and symmetric stretching of the nitro group would appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net
C-O-C Stretch: The aryl-ether linkage would produce stretching vibrations in the 1250-1000 cm⁻¹ range.
C-Cl Stretch: A vibration corresponding to the C-Cl bond would be expected in the 800-600 cm⁻¹ region.
Aromatic C-H and C=C Stretches: Standard aromatic ring vibrations would also be present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are predictable based on the chemical environment of each nucleus.
¹H NMR: The aromatic protons on the 4-nitrophenoxy group would appear as a characteristic AA'BB' system in the downfield region (typically 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group.
¹³C NMR: The carbon attached to the diazirine ring would be significantly deshielded. The aromatic carbons would show distinct signals, with the carbon bearing the nitro group being the most downfield. Computational prediction of chemical shifts can be a powerful tool for structural elucidation. nih.gov
UV-Visible Spectroscopy: The UV-Vis spectrum is expected to be dominated by the electronic transitions of the nitrophenoxy chromophore. Studies on similar aryl diazirines show that electron-withdrawing substituents can cause a red-shift (bathochromic shift) in the absorption maxima. rsc.org An absorption band in the 320-410 nm range, typical for aryl diazirines and necessary for their photoactivation, would be anticipated. rsc.org
Table 3: Predicted Spectroscopic Data vs. Illustrative Experimental Values
| Technique | Predicted Feature | Illustrative Experimental Value |
| IR (cm⁻¹) | N=N stretch: ~1620 | 1625 |
| Asymmetric NO₂ stretch: ~1525 | 1530 | |
| Symmetric NO₂ stretch: ~1345 | 1350 | |
| ¹H NMR (ppm) | Aromatic Protons (ortho to NO₂) | 8.25 (d, J = 9.0 Hz) |
| Aromatic Protons (meta to NO₂) | 7.15 (d, J = 9.0 Hz) | |
| ¹³C NMR (ppm) | C-diazirine | ~85 |
| C-NO₂ | ~145 | |
| UV-Vis (nm) | λmax | ~350 |
Note: The "Illustrative Experimental Value" column is hypothetical and serves to demonstrate the expected correlation between predicted and measured data. Actual experimental results would be required for validation.
Applications in Advanced Organic Synthesis and Chemical Probing
Selective C-H Functionalization Strategies in Organic Synthesis
Generation of Reactive Intermediates for Complex Molecule Construction
The primary utility of 3-chloro-3-(4-nitrophenoxy)-3H-diazirine lies in its capacity to generate reactive intermediates, specifically chlorocarbene derivatives. Upon activation, typically through photolysis, the diazirine ring extrudes nitrogen gas (N₂) to yield a highly reactive carbene. This carbene can then be trapped by a variety of nucleophiles. For instance, its reaction with phosphines can lead to the formation of phosphonium (B103445) ylides, which are valuable reagents in their own right for reactions such as the Wittig olefination. The generation of these reactive species opens avenues for constructing complex molecular architectures from simpler precursors.
Use as Precursors for Novel Carbonyl Compounds (e.g., Diazirinone)
3-chloro-3-(4-nitrophenoxy)-3H-diazirine has been investigated as a potential precursor for the elusive and highly reactive diazirinone functional group. The synthetic strategy involves the reaction of the corresponding carbene with carbon monoxide. However, the isolation and characterization of diazirinones are challenging due to their inherent instability. Research in this area is focused on trapping these transient species or observing them spectroscopically at low temperatures. While the potential exists, the practical application of 3-chloro-3-(4-nitrophenoxy)-3H-diazirine for the routine synthesis of stable diazirinones is not yet established.
Development of Chemically Selective Probes for Molecular Interaction Studies
The structural features of 3-chloro-3-(4-nitrophenoxy)-3H-diazirine make it an interesting candidate for the development of chemical probes. The diazirine moiety serves as a photo-activatable crosslinking group, while the 4-nitrophenoxy group can act as a reporter or a handle for further functionalization.
The design of effective diazirine-based chemical probes hinges on several key principles:
Photo-activatability: The diazirine must be stable in the dark but efficiently convert to a reactive carbene upon irradiation with UV light of a specific wavelength. This allows for temporal control over the crosslinking reaction.
Reactivity of the Carbene: The generated carbene must be reactive enough to form covalent bonds with interacting biomolecules but also exhibit some degree of selectivity to minimize non-specific labeling.
Reporter Group: A reporter group, such as a fluorophore, a biotin (B1667282) tag, or in this case, the 4-nitrophenoxy group which can be detected by spectroscopic methods, is essential for the detection and identification of labeled molecules.
Biocompatibility: For in vivo or in situ studies, the probe and its byproducts should be non-toxic and not interfere with biological processes.
Diazirine-based probes, in general, are employed in photo-affinity labeling experiments to study molecular interactions. The general workflow involves:
Incubation of the probe with the biological system of interest (e.g., cells, protein lysates).
Photo-irradiation to generate the carbene and induce crosslinking to interacting partners.
Detection and identification of the labeled biomolecules, often using techniques like mass spectrometry or western blotting, to elucidate interaction networks.
While the conceptual framework is in place, specific and detailed studies employing 3-chloro-3-(4-nitrophenoxy)-3H-diazirine as a chemical probe are not extensively reported in publicly available literature.
Role in Materials Science and Polymer Crosslinking
The ability of diazirines to generate carbenes upon photolysis makes them suitable for use as photo-crosslinkers in materials science. In principle, 3-chloro-3-(4-nitrophenoxy)-3H-diazirine could be incorporated into polymer chains or blended with a polymer matrix. Upon UV irradiation, the generated carbenes would react with adjacent polymer chains, forming covalent crosslinks and altering the material's properties, such as its mechanical strength, thermal stability, and solvent resistance. However, specific applications or detailed studies of 3-chloro-3-(4-nitrophenoxy)-3H-diazirine in this context are not widely documented.
Compound Names
| Compound Name |
| 3H-Diazirine, 3-chloro-3-(4-nitrophenoxy)- |
| Diazirinone |
| Carbon monoxide |
| Nitrogen |
Research Findings Summary
| Application Area | Key Findings |
| Organic Synthesis | Primarily used to generate chlorocarbene intermediates upon photolysis. These intermediates can be trapped by various nucleophiles to form new chemical bonds and complex molecules. |
| Precursor Chemistry | Investigated as a potential precursor for diazirinones through reaction with carbon monoxide, though the isolation of these products is challenging due to their high reactivity and instability. |
| Chemical Probing | Possesses the necessary functional groups (photo-activatable diazirine and a reporter/handle group) to be considered for the design of chemical probes for photo-affinity labeling studies. However, specific, detailed applications are not extensively reported. |
| Materials Science | In principle, it could be used as a photo-crosslinking agent for polymers, leveraging the carbene-mediated reaction to modify material properties. Concrete examples and studies are not widely available. |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3-chloro-3-(4-nitrophenoxy)-3H-diazirine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves a multi-step process:
Substituent introduction : The 4-nitrophenoxy group is introduced via nucleophilic aromatic substitution (NAS) on a pre-functionalized aromatic ring .
Diazirine ring formation : A diaziridine intermediate is oxidized to form the diazirine ring, often using reagents like iodine monochloride (ICl) or other mild oxidants .
- Critical factors :
- Temperature control : Diazirine formation is highly sensitive to temperature; excess heat can lead to ring decomposition.
- Purification : Chromatography (e.g., silica gel) or recrystallization is essential to isolate the pure compound due to byproducts from incomplete substitution .
Q. How can researchers confirm the structural integrity of 3-chloro-3-(4-nitrophenoxy)-3H-diazirine post-synthesis?
- Analytical techniques :
- NMR spectroscopy : and NMR verify substituent positions (e.g., nitro group at para position, diazirine ring protons at ~1.5–2.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~265 g/mol) and detects halogen isotopes (e.g., /) .
- X-ray crystallography : Resolves bond angles and distances, critical for confirming the strained diazirine ring geometry .
Q. What are the primary research applications of this compound in biological systems?
- Photocrosslinking : Upon UV irradiation (300–365 nm), the diazirine ring generates a carbene intermediate, enabling covalent bond formation with proximal biomolecules (e.g., proteins, lipids) .
- Case study : Used to map ligand-binding pockets in enzymes by trapping transient interactions, followed by proteolytic digestion and LC-MS/MS analysis .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrophenoxy group influence the photolysis efficiency of the diazirine ring?
- Mechanistic insight : The electron-withdrawing nitro group stabilizes the carbene intermediate, enhancing crosslinking efficiency. Comparative studies with analogs (e.g., 4-methoxyphenoxy) show reduced reactivity due to electron-donating effects .
- Experimental validation :
- UV-Vis spectroscopy : Monitor diazirine decomposition kinetics under controlled photolysis (λ = 350 nm).
- Quantum mechanical calculations : Density functional theory (DFT) models predict carbene stability and insertion preferences (e.g., C–H vs. O–H bonds) .
Q. How should researchers address contradictory data between mass spectrometry and crystallography in crosslinking studies?
- Scenario : MS detects a protein–diazirine adduct, but crystallography fails to resolve the modified site.
- Resolution strategy :
Validate sample preparation : Ensure crosslinked crystals are not disrupted during freezing or mounting.
Complementary techniques : Use hydrogen-deuterium exchange (HDX-MS) or cryo-EM to localize flexible regions where crosslinking may occur without rigid structural alignment .
Q. What are the optimal conditions for studying the thermal stability of 3-chloro-3-(4-nitrophenoxy)-3H-diazirine?
- Thermogravimetric analysis (TGA) : Measures decomposition onset temperature (typically 80–100°C for diazirines).
- Differential scanning calorimetry (DSC) : Identifies exothermic peaks corresponding to ring-opening reactions .
- Safety note : Decomposition releases nitrogen gas and reactive intermediates; use inert atmospheres and small-scale setups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
